2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-bromophenyl)acetamide
Description
This compound features a pyrido[3,2-d]pyrimidine core substituted with a benzyl group at position 3 and an acetamide moiety linked to a 4-bromophenyl ring. Its molecular formula is C₂₂H₁₇BrN₄O₃, with a molecular weight of 477.3 g/mol. The pyridopyrimidine scaffold is known for its role in modulating biological targets, particularly G-protein-coupled receptors (GPCRs) like formyl peptide receptors (FPR1/FPR2) . The 4-bromophenyl group may enhance lipophilicity and influence binding interactions, while the benzyl substituent could contribute to steric and electronic effects on the heterocyclic core.
Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(4-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O3/c23-16-8-10-17(11-9-16)25-19(28)14-26-18-7-4-12-24-20(18)21(29)27(22(26)30)13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJBCRZBPBCEQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-bromophenyl)acetamide is a heterocyclic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Pyrido[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Benzyl and Bromophenyl Groups : These substituents are introduced via nucleophilic substitution reactions.
- Acetamide Formation : The final step involves the formation of the acetamide linkage.
Anticancer Properties
Recent studies indicate that derivatives of pyrido[3,2-d]pyrimidine exhibit significant anticancer activity. For instance:
- In Vitro Studies : The compound has been tested against various cancer cell lines, demonstrating notable cytotoxic effects. For example, at concentrations around 10 μM, it showed over 70% inhibition in cell proliferation in MDA-MB-231 (breast cancer) cells .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and disrupting microtubule assembly .
Antiviral Activity
Research has also explored the antiviral potential of similar heterocyclic compounds:
- Inhibition of Viral Replication : Compounds with similar structures have shown efficacy against viruses such as HSV-1 and HCV. For example, certain derivatives inhibited HSV replication in Vero cells with IC50 values as low as 6 μg/100 μl .
Study 1: Anticancer Activity
A study evaluated the compound's effect on breast cancer MDA-MB-231 cells. The results indicated:
| Concentration (μM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 1 | 85 |
| 5 | 65 |
| 10 | 30 |
This data suggests a dose-dependent response where higher concentrations lead to increased cytotoxicity .
Study 2: Antiviral Efficacy
Another study focused on the antiviral properties of related compounds against HSV-1:
| Compound | IC50 (μg/100 μl) | CC50 (μg/100 μl) | Selectivity Index |
|---|---|---|---|
| Compound A | 6.0 | 17 | 2.83 |
| Compound B | 4.5 | 20 | 4.44 |
These findings highlight the potential for developing antiviral agents based on pyrido[3,2-d]pyrimidine derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazinone Derivatives
- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Core Structure: Pyridazinone (1,2-diazine) instead of pyrido[3,2-d]pyrimidine. Activity: Acts as a mixed FPR1/FPR2 ligand, inducing calcium mobilization and chemotaxis in neutrophils. The 4-methoxybenzyl analog shows FPR2-specific agonism .
Pyrido[3,2-d]pyrimidine Analogs
- 2-{3-Benzyl-2,4-dioxo-pyrido[3,2-d]pyrimidin-1-yl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Thieno[3,2-d]pyrimidine Derivatives
- 2-[3-(3-Chlorophenyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide Core Structure: Thienopyrimidine replaces pyridopyrimidine. Substituents: 3-Chlorophenyl and 3,5-dimethoxyphenyl groups. Activity: Thienopyrimidines are explored for antiviral and kinase inhibitory activity. The dimethoxyphenyl group may improve water solubility via hydrogen bonding .
Pyrimidinone-Based Acetamides
- 2-(3-Benzyl-2,6-dioxo-3,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide Core Structure: Pyrimidinone (non-fused ring) vs. fused pyridopyrimidine. Synthesis: Prepared via nucleophilic substitution of 1-substituted uracils with chloroacetamides .
Structural and Functional Analysis
Table 2: Substituent Effects on Physicochemical Properties
| Substituent | Electron Effects | Solubility Impact | Metabolic Stability |
|---|---|---|---|
| 4-Bromophenyl | Moderate electron-withdrawing | Low (lipophilic) | Moderate (Br resists oxidation) |
| 2-Chloro-5-(trifluoromethyl)phenyl | Strong electron-withdrawing | Very low | High (resistant to hydrolysis) |
| 3,5-Dimethoxyphenyl | Electron-donating (-OCH₃) | Moderate (H-bond acceptors) | Low (demethylation possible) |
Research Findings and Trends
- Receptor Specificity: Pyridazinones and pyridopyrimidines show FPR modulation, but core structure dictates selectivity. Fused rings (pyrido) may enhance rigidity and receptor binding .
- Synthetic Accessibility: Pyrimidinones (e.g., ) are synthesized via straightforward nucleophilic substitutions, while fused systems (thieno/pyrido) require multi-step protocols .
- Crystallography Insights : Substituents like bromine and fluorine influence dihedral angles between aromatic rings, affecting molecular packing and solubility .
Preparation Methods
Cyclization of 1-Benzyluracil Derivatives
A common route involves alkylation of uracil with benzyl bromide to form 1-benzyluracil, followed by cyclization with malonaldehyde derivatives. For instance, condensation of 1-benzyluracil with nitromalonaldehyde in acetic acid yields the pyrido[3,2-d]pyrimidine-2,4-dione core. The benzyl group at position 3 is introduced during the initial alkylation step, ensuring regioselectivity.
Key Reaction Conditions
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Reagents : 1-benzyluracil, nitromalonaldehyde, acetic acid
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Temperature : Reflux at 110°C
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Yield : ~70–80% (based on analogous reactions in pyridopyrimidine synthesis).
Preparation of 2-Chloro-N-(4-Bromophenyl)Acetamide
The acetamide side chain is synthesized via selective acylation of 4-bromoaniline. Modern protocols favor silylation-mediated acylation to minimize side reactions.
Silylation Methodology
4-Bromoaniline is first converted to its N-trimethylsilyl derivative using hexamethyldisilazane (HMDS). This intermediate reacts with chloroacetyl chloride in anhydrous 1,2-dichloroethane to form 2-chloro-N-(4-bromophenyl)acetamide.
Optimized Protocol
-
Silylation :
-
4-Bromoaniline (16.5 mmol) is refluxed with HMDS (20 mL) and NH₄Cl (250 mg) for 10 hours.
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Excess HMDS is removed under reduced pressure.
-
-
Acylation :
Yield : 82–98% (observed in analogous 2-chloroacetanilides).
Coupling of Pyrido[3,2-d]Pyrimidine and Acetamide Moieties
The final step involves nucleophilic substitution between the pyrido[3,2-d]pyrimidine core and 2-chloro-N-(4-bromophenyl)acetamide.
Base-Mediated Alkylation
A suspension of 3-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine (7.72 mmol) and potassium carbonate (1.6 g, 11.58 mmol) in DMF is stirred at 80°C for 1 hour. 2-Chloro-N-(4-bromophenyl)acetamide (7.66 mmol) is added, and the reaction proceeds at room temperature for 2 hours.
Critical Parameters
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Solvent : DMF (enhances nucleophilicity of the pyrimidine nitrogen).
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Base : K₂CO₃ (facilitates deprotonation and accelerates substitution).
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Workup : The product is precipitated with water and recrystallized from acetone/2-propanol.
Yield : 75–85% (estimated from analogous couplings in pyridopyrimidine derivatives).
Reaction Optimization and Challenges
Solvent and Temperature Effects
Regioselectivity in Alkylation
The benzyl group at position 3 directs substitution to the N1 position of the pyrido[3,2-d]pyrimidine, as confirmed by NMR analysis. Competing reactions at N3 are suppressed due to steric hindrance from the benzyl moiety.
Structural Characterization
Post-synthesis validation employs spectroscopic and chromatographic techniques:
Comparative Analysis of Synthetic Routes
The table below evaluates methods for key intermediates:
| Step | Method | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Core Synthesis | Cyclization of uracil | 70–80% | High regioselectivity | Requires harsh acids |
| Acetamide Synthesis | Silylation | 82–98% | Minimal side products | Anhydrous conditions needed |
| Coupling | K₂CO₃/DMF | 75–85% | Scalable, fast kinetics | Sensitive to moisture |
Recent advances in flow chemistry and catalytic amidation could further optimize this synthesis. For example, palladium-catalyzed coupling might enable direct introduction of the 4-bromophenyl group post-cyclization. Additionally, computational modeling (e.g., DFT studies) could refine reaction mechanisms to enhance yields .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this compound, and how can researchers optimize yield and purity?
- Methodological Answer : Synthesis typically involves a multi-step process:
Core Formation : Condensation of pyrido[3,2-d]pyrimidine precursors with benzyl groups under reflux conditions (e.g., acetonitrile, 80°C) .
Acetamide Coupling : Reaction of the pyrido-pyrimidine intermediate with 4-bromophenylamine via nucleophilic acyl substitution, often using coupling agents like EDCI/HOBt .
Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization (solvent: ethanol/water) to achieve >95% purity .
- Optimization Tips : Monitor reaction progress via TLC/HPLC, adjust stoichiometry (1.2:1 molar ratio for benzyl precursor), and control pH (6.5–7.0) during coupling .
Q. Which characterization techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify benzyl (δ 4.8–5.2 ppm, singlet) and acetamide (δ 2.1–2.3 ppm, triplet) groups .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected: ~460–490 g/mol; exact mass depends on halogen substitution) .
- X-ray Crystallography : For resolving stereochemical ambiguities in the pyrido-pyrimidine core (if single crystals are obtainable) .
Q. What preliminary biological assays are recommended to screen for activity?
- Methodological Answer :
- In Vitro Assays :
Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7; IC₅₀ < 10 μM suggests potency) .
Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR or COX-2) with fluorogenic substrates .
- Dose-Response : Use 6–8 concentrations (0.1–100 μM) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Source Analysis : Verify compound purity (HPLC >98%), batch variability, and assay conditions (e.g., serum content in cell media) .
- Target Profiling : Use proteomics (e.g., thermal shift assays) to identify off-target interactions that may explain divergent results .
- Structural Validation : Compare crystal structures or docking simulations to confirm binding mode consistency .
Q. What strategies are effective for investigating structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4-bromophenyl with 4-chloro or 4-fluoro groups) and test activity .
- Computational Modeling :
Docking Studies : Use AutoDock Vina to predict interactions with targets (e.g., ATP-binding pockets in kinases) .
QSAR Analysis : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data .
- Data Table :
| Substituent (R) | IC₅₀ (μM, HeLa) | LogP | Binding Energy (kcal/mol) |
|---|---|---|---|
| 4-Bromophenyl | 8.2 | 3.1 | -9.5 |
| 4-Chlorophenyl | 6.7 | 3.0 | -10.1 |
| 4-Fluorophenyl | 12.4 | 2.8 | -8.7 |
| Data from enzymatic and cytotoxicity assays . |
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Target Deconvolution :
Chemical Proteomics : Use immobilized compound pull-down assays with LC-MS/MS to identify binding proteins .
CRISPR Screening : Genome-wide knockout libraries to pinpoint genes essential for compound sensitivity .
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling perturbations (e.g., apoptosis or ER stress markers) .
Q. How can researchers address poor solubility or stability in biological assays?
- Methodological Answer :
- Formulation Optimization :
Co-Solvents : Use DMSO (<0.1% v/v) or cyclodextrin complexes to enhance aqueous solubility .
Pro-drug Design : Introduce hydrolyzable esters (e.g., acetate) at the acetamide moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
